molecular formula C4Cl5NS B14308597 Isothiazole, 4,5-dichloro-3-(trichloromethyl)- CAS No. 118888-36-1

Isothiazole, 4,5-dichloro-3-(trichloromethyl)-

Cat. No.: B14308597
CAS No.: 118888-36-1
M. Wt: 271.4 g/mol
InChI Key: NVECMKXRDFCQLY-UHFFFAOYSA-N
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Description

Isothiazole, 4,5-dichloro-3-(trichloromethyl)- is a compound belonging to the class of isothiazoles, which are five-membered sulfur-containing heterocycles. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a trichloromethyl group at the 3 position. Isothiazoles are known for their unique chemical properties and have found applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazoles, including 4,5-dichloro-3-(trichloromethyl)-isothiazole, typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements. One common method is the condensation of thiohydroxylamine with appropriate precursors under controlled conditions . Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have also been employed to introduce various functional groups onto the isothiazole ring .

Industrial Production Methods

Industrial production of isothiazoles often involves large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Isothiazole, 4,5-dichloro-3-(trichloromethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .

Mechanism of Action

The antimicrobial activity of isothiazole, 4,5-dichloro-3-(trichloromethyl)- is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazole, 4,5-dichloro-3-(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichloromethyl group enhances its reactivity and stability, making it suitable for various applications .

Properties

IUPAC Name

4,5-dichloro-3-(trichloromethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl5NS/c5-1-2(4(7,8)9)10-11-3(1)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVECMKXRDFCQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389313
Record name Isothiazole, 4,5-dichloro-3-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118888-36-1
Record name Isothiazole, 4,5-dichloro-3-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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